6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
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Overview
Description
6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a fluorobenzyl group at the 2 position, and a hydrobromide salt form. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and p-fluorobenzyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 6,7-dimethoxy-1-tetralone with p-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydroisoquinoline core.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt form by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline or fully reduced isoquinoline derivatives.
Substitution: The methoxy and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under conditions such as heating or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the p-fluorobenzyl group.
2-(p-Fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups.
6,7-Dimethoxy-2-benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom.
Uniqueness
6,7-Dimethoxy-2-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to the presence of both methoxy groups and a fluorobenzyl group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
31756-28-2 |
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Molecular Formula |
C18H21BrFNO2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20FNO2.BrH/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H |
InChI Key |
SAGYAIZYBMRIAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=C(C=C3)F)OC.[Br-] |
Origin of Product |
United States |
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